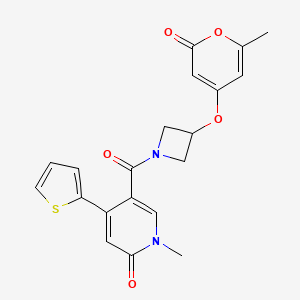
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a complex organic compound featuring a unique structural makeup that includes a pyridine, thiophene, and azetidine core along with a pyran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can be achieved through multi-step organic synthesis. Key steps typically involve:
Formation of the azetidine core via cyclization reactions.
Introduction of the pyran moiety through an etherification reaction.
Coupling of the thiophene and pyridine rings via cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. Industrial methods may utilize continuous flow reactors to enhance reaction rates and yields while minimizing the production of by-products. Efficient purification steps like chromatography or recrystallization are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to modify the functional groups present.
Substitution: The presence of reactive sites allows for substitution reactions, particularly on the thiophene and pyridine rings.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: Halogens and nitrating agents are often used for electrophilic substitution reactions.
Major Products: The major products of these reactions vary based on the specific reagents and conditions but can include halogenated, nitrated, or reduced derivatives.
科学的研究の応用
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the study of reaction mechanisms and development of new synthetic methodologies.
Biology: Its structural complexity makes it a valuable probe for investigating biological pathways and interactions, particularly in the study of enzyme-substrate relationships.
Medicine: Potential medicinal applications include acting as a lead compound in the development of new pharmaceuticals, particularly due to its potential biological activity stemming from its unique structure.
Industry: It may be utilized in the development of new materials or as a catalyst in industrial chemical reactions.
作用機序
The specific mechanism by which 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one exerts its effects largely depends on the context of its application. Generally, its effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind to the compound.
Pathways Involved: Interaction with these targets can trigger a cascade of biochemical events that lead to the observed effects.
類似化合物との比較
Similar Compounds: Some compounds similar in structure and application include:
4-(thiophen-2-yl)pyridin-2(1H)-one derivatives
Azetidine-based compounds with different substituents
Pyran-based compounds with alternative side chains
Uniqueness: What sets 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one apart is its unique combination of functional groups and rigid structure, offering diverse reactivity and broad application potential.
This fascinating compound holds significant promise across multiple scientific domains, and its detailed exploration could pave the way for novel innovations in chemistry and beyond.
特性
IUPAC Name |
1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-6-13(7-19(24)26-12)27-14-9-22(10-14)20(25)16-11-21(2)18(23)8-15(16)17-4-3-5-28-17/h3-8,11,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJASMREPJWRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
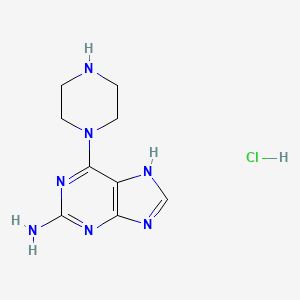
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2914106.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2914107.png)
![1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2914110.png)
![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)
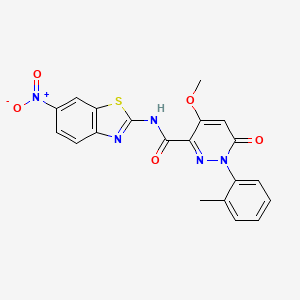
![(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2914113.png)
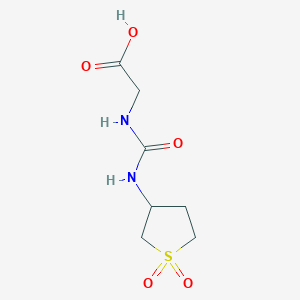
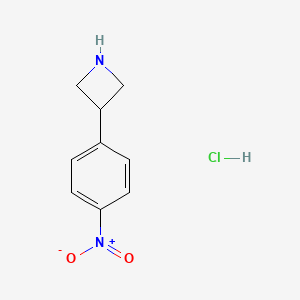
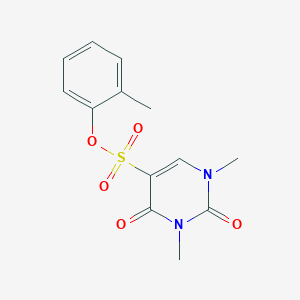
![N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2914122.png)
